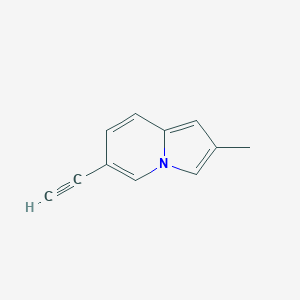
Trans-octahydroquinolin-7(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-octahydroquinolin-7(1H)-one is a heterocyclic organic compound that belongs to the class of quinolines It is characterized by a bicyclic structure consisting of a quinoline core that is fully hydrogenated, resulting in an octahydroquinoline
准备方法
Synthetic Routes and Reaction Conditions: Trans-octahydroquinolin-7(1H)-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions. The reaction typically employs a metal catalyst such as palladium or platinum on carbon. The hydrogenation process results in the reduction of the quinoline ring to form the octahydroquinoline structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable hydrogenation of quinoline derivatives. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions: Trans-octahydroquinolin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated bicyclic amines.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions using reagents such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated bicyclic amines.
Substitution: Functionalized octahydroquinoline derivatives.
科学研究应用
Trans-octahydroquinolin-7(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of trans-octahydroquinolin-7(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules, leading to changes in their function.
相似化合物的比较
Trans-octahydroquinolin-7(1H)-one can be compared with other similar compounds, such as:
Quinoline: The parent compound, which is less hydrogenated and has different chemical properties.
Decahydroquinoline: A fully saturated derivative with distinct reactivity.
Tetrahydroquinoline: A partially hydrogenated derivative with intermediate properties.
Uniqueness: this compound is unique due to its specific hydrogenation state, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other quinoline derivatives may not be suitable.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2/t7-,9-/m0/s1 |
InChI 键 |
LGGHILDVIWBNJZ-CBAPKCEASA-N |
手性 SMILES |
C1C[C@H]2CCC(=O)C[C@@H]2NC1 |
规范 SMILES |
C1CC2CCC(=O)CC2NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


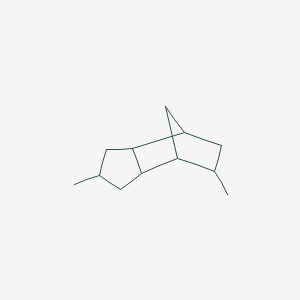
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
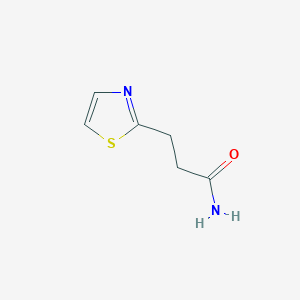
![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
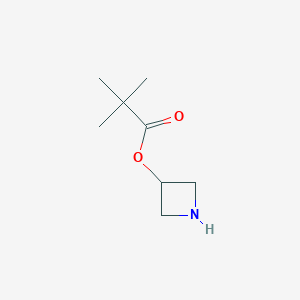
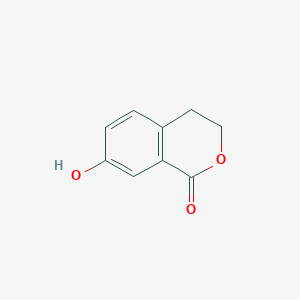

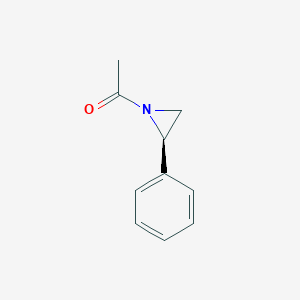
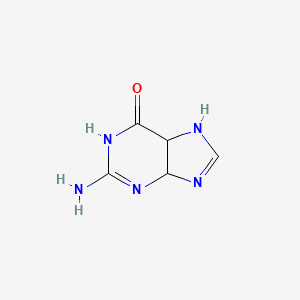
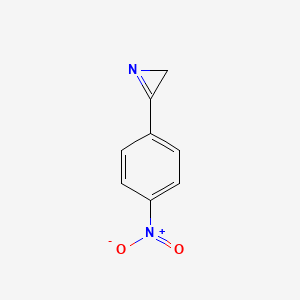
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
